molecular formula C9H13NO2Si B1607462 Silane, trimethyl(4-nitrophenyl)- CAS No. 4405-33-8

Silane, trimethyl(4-nitrophenyl)-

Cat. No.: B1607462
CAS No.: 4405-33-8
M. Wt: 195.29 g/mol
InChI Key: IJGJSNAIGBFOTK-UHFFFAOYSA-N
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Description

Silane, trimethyl(4-nitrophenyl)-, is an organosilicon compound featuring a trimethylsilyl group attached to a 4-nitrophenyl moiety. The nitro group (-NO₂) at the para position confers distinct electronic and steric properties, influencing its reactivity, stability, and applications. For instance, compounds like trimethyl(4-phenyl-1,3-butadienyl)silane (synthesized via nickel-catalyzed silylolefination ) and trichloro(4-methylphenyl)silane (with a methyl substituent ) highlight the role of substituents in modulating silane behavior. The nitro group’s electron-withdrawing nature likely enhances polarity and thermal stability compared to alkyl or aryl-substituted silanes, making it valuable in materials science and catalysis.

Properties

IUPAC Name

trimethyl-(4-nitrophenyl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2Si/c1-13(2,3)9-6-4-8(5-7-9)10(11)12/h4-7H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJGJSNAIGBFOTK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196028
Record name Silane, trimethyl(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4405-33-8
Record name 1-Nitro-4-(trimethylsilyl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4405-33-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Silane, trimethyl(4-nitrophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004405338
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethyl(4-nitrophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50196028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Silane, trimethyl(4-nitrophenyl)- typically involves the reaction of 4-nitrophenylmagnesium bromide with trimethylchlorosilane in the presence of a catalyst. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference .

Industrial Production Methods: Industrial production of this compound often employs large-scale Grignard reactions, where 4-nitrophenylmagnesium bromide is prepared in situ and then reacted with trimethylchlorosilane. The reaction is typically conducted in a solvent such as tetrahydrofuran (THF) at low temperatures to control the exothermic nature of the reaction .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: Silane, trimethyl(4-nitrophenyl)- is used as a precursor in the synthesis of more complex organosilicon compounds. It is also employed in cross-coupling reactions such as the Suzuki-Miyaura coupling .

Biology and Medicine: In biological research, this compound is used to modify surfaces of biomaterials to enhance biocompatibility. It is also explored for its potential in drug delivery systems due to its ability to form stable bonds with biological molecules .

Industry: In the industrial sector, Silane, trimethyl(4-nitrophenyl)- is used in the production of specialty polymers and coatings. It is also utilized in the semiconductor industry for surface modification and as a precursor for silicon-based materials .

Mechanism of Action

The mechanism of action of Silane, trimethyl(4-nitrophenyl)- involves its ability to form strong covalent bonds with various substrates. The trimethylsilyl group acts as a protecting group for sensitive functional groups during chemical reactions. The nitrophenyl group can undergo reduction to form amines, which are useful intermediates in organic synthesis .

Comparison with Similar Compounds

Research Findings and Challenges

  • Computational Insights : Density functional theory (DFT) studies () predict that exact exchange terms improve accuracy in modeling nitro-group effects on silane electronic structures.
  • Market Trends : Trimethyl(3-phenyl-2-propenyl)-silane’s market growth () indicates demand for functionalized silanes, though nitro derivatives face synthesis and stability challenges.
  • Synthetic Limitations : The nitro group’s sensitivity to reduction or decomposition requires inert atmospheres and low-temperature conditions, complicating large-scale production.

Biological Activity

Silane, trimethyl(4-nitrophenyl)- (CAS No. 4405-33-8) is a compound with significant potential in various biological applications. Its unique chemical structure, featuring a nitrophenyl group, enhances its reactivity and suitability for modifying biomaterials, which is crucial in medical device development and drug delivery systems.

Chemical Structure and Properties

The compound has the molecular formula C10H15NO2SiC_10H_{15}NO_2Si and is characterized by the presence of a trimethylsilyl group and a 4-nitrophenyl substituent. This combination imparts unique electronic properties that can be exploited in biological contexts.

PropertyValue
Molecular Weight219.31 g/mol
Boiling PointNot available
SolubilitySoluble in organic solvents
StabilityStable under normal conditions

Target of Action: The primary biological target for silane, trimethyl(4-nitrophenyl)- is Cyclin-Dependent Kinase 2 (CDK2), a critical regulator of the cell cycle.

Mode of Action: The compound inhibits CDK2 activity, leading to disruption in cell cycle progression. This inhibition is significant for cancer therapy as it can halt the proliferation of cancer cells.

Biological Activity

Research has demonstrated that silane, trimethyl(4-nitrophenyl)- exhibits notable cytotoxic activity against various cancer cell lines. The following table summarizes its efficacy:

Cell LineIC50 (nM)Activity Level
MCF-745 – 97High
HCT-1166 – 99Very High
HepG-248 – 90Moderate

Case Studies

  • Antitumor Activity : In a study evaluating the compound's effects on MCF-7 and HCT-116 cell lines, it was found to induce apoptosis through CDK2 inhibition, showcasing its potential as an antitumor agent .
  • Biocompatibility : Another investigation highlighted its role in enhancing the biocompatibility of surfaces in medical devices. The compound's ability to form stable bonds with biological molecules makes it ideal for applications in drug delivery systems .

Synthetic Routes

The synthesis of silane, trimethyl(4-nitrophenyl)- typically involves Grignard reactions, where 4-nitrophenylmagnesium bromide is reacted with trimethylchlorosilane. This method allows for large-scale production while maintaining high purity levels.

Research Applications

Silane, trimethyl(4-nitrophenyl)- has diverse applications in:

  • Medical Devices : Modifying surfaces to improve biocompatibility.
  • Drug Delivery Systems : Acting as a carrier for therapeutic agents due to its ability to interact with biological molecules.
  • Synthetic Chemistry : Serving as a precursor for more complex organic compounds due to its electrophilic nature.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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